molecular formula C8H16N2O2 B11768618 rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate

Cat. No.: B11768618
M. Wt: 172.22 g/mol
InChI Key: PKLKJOHNINGLAQ-RQJHMYQMSA-N
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Description

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol. This compound is known for its potential use as an inhibitor of the histone kinase PRK1 (PKN1), which plays a role in various cellular processes.

Preparation Methods

The synthesis of rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate involves several steps. One common synthetic route includes the reaction of 4-methyl-3-piperidinol with methyl isocyanate under controlled conditions to form the desired carbamate. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles like amines or alcohols, forming substituted carbamates.

Scientific Research Applications

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of inhibitors for various enzymes.

    Biology: The compound’s ability to inhibit histone kinase PRK1 makes it valuable in studying cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications include the development of drugs targeting diseases where PRK1 is implicated, such as cancer and neurodegenerative disorders.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate involves its interaction with the histone kinase PRK1. By inhibiting this enzyme, the compound can modulate various cellular processes, including gene expression, cell cycle progression, and apoptosis. The molecular targets and pathways involved include the phosphorylation of histone proteins and other substrates regulated by PRK1.

Comparison with Similar Compounds

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate can be compared with similar compounds such as tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate . While both compounds share a similar core structure, the presence of different substituents (methyl vs. tert-butyl) can influence their chemical properties and biological activities. The unique aspect of this compound is its specific inhibition of histone kinase PRK1, which may not be as pronounced in other similar compounds .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate

InChI

InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

PKLKJOHNINGLAQ-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1NC(=O)OC

Canonical SMILES

CC1CCNCC1NC(=O)OC

Origin of Product

United States

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